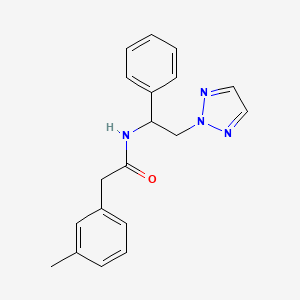

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide, also known as F13640, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2006 by researchers at the French National Center for Scientific Research (CNRS) and has since been the subject of numerous scientific studies.

Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of compounds similar to N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide have been studied, providing insights into their geometrical and electronic properties. For instance, Sedat Karabulut et al. (2014) explored the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with a similar structure, using X-ray diffraction and DFT calculations. They found that intermolecular interactions, like dimerization and crystal packing, influence the molecular geometry, particularly the dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Biosensor Development

Compounds similar to N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide have been used in biosensor development. H. Karimi-Maleh et al. (2014) described the creation of a high-sensitive biosensor using a nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide. This biosensor showed potent electron mediating behavior and could determine glutathione and piroxicam concentrations in various samples, indicating potential applications in biochemical and clinical research (Karimi-Maleh et al., 2014).

Pharmacological Applications

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide derivatives have been studied for their pharmacological properties. D. A. Rodrigues et al. (2016) synthesized a novel class of N-acylhydrazone derivatives from the structure of trichostatin A. These derivatives showed potent inhibition of histone deacetylases 6/8, suggesting potential applications in molecular therapies for cancer (Rodrigues et al., 2016).

Antioxidant Properties

N-arylbenzamides, similar to N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide, have been evaluated for their antioxidant capacity. N. Perin et al. (2018) synthesized a range of these compounds and assessed their antioxidant properties. They found that most of these compounds exhibited improved antioxidative properties compared to standard antioxidants, suggesting their potential use in designing potent antioxidants (Perin et al., 2018).

Propiedades

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-22-16-9-14(10-17(11-16)23-2)18(21)19-12-15(20)8-13-6-4-3-5-7-13/h3-7,9-11,15,20H,8,12H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRGGXTXXGCZJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC(CC2=CC=CC=C2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B2368353.png)

![(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2368354.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2368356.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2368361.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2368362.png)

![Ethyl 5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2368367.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2368370.png)